N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide)
Description
CAS No.: 30124-48-2 Registration Date: May 31, 2018 Structure: This anthraquinone-derived compound features a central 9,10-dihydroxy-9,10-dioxoanthracene core symmetrically substituted with 2,5-dichlorobenzamide groups at the 1,5-positions. The chlorine substituents enhance lipophilicity and may influence intermolecular interactions, stability, and biological activity.
Properties
CAS No. |
30124-48-2 |
|---|---|
Molecular Formula |
C28H14Cl4N2O6 |
Molecular Weight |
616.2 g/mol |
IUPAC Name |
2,5-dichloro-N-[5-[(2,5-dichlorobenzoyl)amino]-4,8-dihydroxy-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C28H14Cl4N2O6/c29-11-1-3-15(31)13(9-11)27(39)33-17-5-7-19(35)23-21(17)25(37)24-20(36)8-6-18(22(24)26(23)38)34-28(40)14-10-12(30)2-4-16(14)32/h1-10,35-36H,(H,33,39)(H,34,40) |
InChI Key |
XNKIMCFCHIJKFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=C(C=CC(=C5)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the Anthraquinone Core Intermediate
- Starting from anthracene derivatives, oxidation reactions are employed to introduce the 9,10-dioxo groups and hydroxyl groups at positions 4 and 8.
- Common oxidizing agents include potassium permanganate or other strong oxidizers under controlled conditions to avoid over-oxidation or degradation.
Formation of the Amide Linkages
- The key step is the reaction of 9,10-dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl intermediate with 2,5-dichlorobenzoyl chloride.
- This acylation reaction is typically conducted in the presence of a base (such as pyridine or triethylamine) to neutralize the released HCl and promote amide bond formation.
- Solvents like dichloromethane or tetrahydrofuran (THF) are often used to dissolve reactants and control reaction kinetics.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials and by-products.
- Characterization is performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm structure and purity.
Detailed Reaction Conditions and Parameters
Research Findings on Optimization
- Reaction yields are sensitive to temperature and solvent polarity; lower temperatures favor selective mono-acylation, while higher temperatures promote complete bis-acylation.
- The choice of base affects reaction rate and side reactions; pyridine is preferred for its dual role as solvent and base.
- Purity is enhanced by slow recrystallization from solvents such as ethanol or ethyl acetate.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Anthracene derivatives, 2,5-dichlorobenzoyl chloride |
| Key Reagents | Potassium permanganate (oxidation), pyridine or triethylamine (base for acylation) |
| Solvents | Dichloromethane, tetrahydrofuran, ethanol, ethyl acetate |
| Reaction Conditions | Oxidation: 0–50°C; Acylation: room temperature to reflux |
| Purification Techniques | Recrystallization, chromatographic separation |
| Characterization Methods | NMR, IR, Mass Spectrometry |
| Yield Optimization Factors | Temperature control, solvent polarity, base choice |
Chemical Reactions Analysis
Types of Reactions
N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The oxo groups can be reduced to hydroxy groups.
Substitution: The dichlorobenzamide moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms in the dichlorobenzamide moieties.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to its structural similarity to known inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The hydroxy and oxo groups in the anthracene core play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The dichlorobenzamide moieties enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of bis-benzamide anthraquinone derivatives. Key structural analogs differ in substituents on the benzamide groups, leading to variations in physicochemical properties, safety profiles, and applications. Below is a detailed comparison:
Substituent-Specific Comparisons
N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide) (CAS 30124-48-2) Substituents: 2,5-dichloro groups on benzamide.
N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(3-chlorobenzamide) (CAS 83721-54-4) Substituents: 3-chloro groups.
N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide) (CAS 83721-56-6) Substituents: 4-chloro groups.
N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) (CAS 3076-87-7, 224-627-6) Substituents: 4-methoxy groups.
N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide)
- Substituents: 4-methyl groups.
- Safety: Hazard codes include H315 (skin irritation), H319 (eye irritation), and P280 (wear protective gloves) .
Structural and Functional Insights
- Lipophilicity: Chlorinated derivatives (Cl > OCH₃ > CH₃) are more lipophilic, impacting membrane permeability and environmental persistence.
- Solubility: Anthraquinone derivatives are typically water-insoluble (e.g., diacerein: 0.01 mg/mL at 20°C ). Methoxy or methyl groups may marginally improve solubility.
- Biological Interactions: Bulkier substituents (e.g., naphthyl in ) enable host-guest complexation, while smaller groups (e.g., benzyl) lack this property .
Data Tables
Table 1: Comparative Overview of Anthraquinone Bis-Benzamide Derivatives
Table 2: Hazard Codes for 4-Methyl Derivative (Representative Example)
| Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| P280 | Wear protective gloves/clothing/eye protection |
Biological Activity
N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide), commonly referred to as a bisbenzamide derivative, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H16Cl2N2O6
- Molar Mass : 547.34 g/mol
- CAS Number : 83721-55-5
Biological Activity Overview
The biological activity of N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide) has been studied primarily in the context of its anticancer properties and its effects on various cellular pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
-
Mechanism of Action :
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, preventing their division and proliferation.
-
Case Studies :
- A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and activated caspases .
- In another study involving colorectal cancer cells (HCT116), the compound showed potent inhibition of cell growth and induced significant morphological changes indicative of apoptosis .
Structure-Activity Relationship (SAR)
The structural features of N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide) are critical for its biological activity. The presence of the anthraquinone moiety is believed to enhance its interaction with DNA and other cellular targets.
| Structural Feature | Description | Impact on Activity |
|---|---|---|
| Anthraquinone Core | Provides redox-active properties | Enhances cytotoxicity |
| Dichlorobenzamide Substituents | Increases lipophilicity and cellular uptake | Improves bioavailability |
| Hydroxyl Groups | Contributes to hydrogen bonding with biological targets | Enhances binding affinity |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption with a half-life conducive for therapeutic applications. However, detailed studies on metabolism and excretion are still required.
Safety and Toxicology
While initial studies indicate promising anticancer effects, comprehensive toxicological assessments are necessary. Preliminary data suggest that at therapeutic doses, the compound exhibits minimal toxicity to normal cells; however, long-term toxicity studies are warranted to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
